(Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide
CAS No.:
Cat. No.: VC15743824
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2O2 |
|---|---|
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | 2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide |
| Standard InChI | InChI=1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9) |
| Standard InChI Key | RLJXWHKBWUYUPN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(COC1)CC(=NO)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a 3-ethyloxetan-3-yl moiety fused to an N'-hydroxyethanimidamide group in the (Z)-configuration. The oxetane ring—a four-membered cyclic ether—imparts conformational rigidity, while the ethyl substituent enhances lipophilicity. The ethanimidamide group, with its hydroxylamine (-NHOH) terminus, provides a reactive handle for further functionalization.
Key Structural Attributes:
-
Oxetane ring: Contributes to metabolic stability and improves pharmacokinetic properties compared to larger cyclic ethers .
-
Ethyl group: Enhances membrane permeability via hydrophobic interactions.
-
Hydroxylamine: Serves as a chelating agent or metalloenzyme inhibitor precursor .
Physicochemical Properties
Data from commercial sources indicate the following characteristics :
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇N₂O₂ |
| Molecular Weight | 173.24 g/mol |
| CAS Number | 2138817-73-7 |
| Purity | ≥95% (HPLC) |
The compound’s solubility profile suggests moderate polarity, with preferential solubility in polar aprotic solvents (e.g., DMSO, acetone).
Synthetic Methodologies
Oxetane Ring Formation
The synthesis of 3-substituted oxetane derivatives typically follows protocols analogous to those reported for 3-phenyloxetan-3-ol . A general approach involves:
-
Nucleophilic addition of a Grignard reagent (e.g., ethylmagnesium bromide) to 3-oxetanone.
-
Acid-catalyzed cyclization to form the oxetane ring.
For (Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide, the ethyl group is introduced via alkylation of the oxetanone precursor, followed by coupling with hydroxylamine derivatives .
Key Reaction Steps
-
Alkylation: Reaction of 3-oxetanone with ethyl bromide under basic conditions yields 3-ethyloxetan-3-ol.
-
Imination: Condensation with ethylenediamine and subsequent oxidation generates the ethanimidamide backbone.
-
Hydroxylamine functionalization: Treatment with hydroxylamine hydrochloride introduces the -NHOH group.
Optimization Challenges:
-
Steric hindrance from the ethyl group necessitates elevated temperatures (80–100°C) for complete cyclization .
-
Geometric isomerism (Z/E) is controlled via stereoselective crystallization during the imination step .
Applications in Drug Discovery
Scaffold Utility
The compound’s modular structure enables diverse derivatization, making it valuable for:
-
Protease inhibitors: The hydroxylamine group chelates catalytic metal ions (e.g., in matrix metalloproteinases) .
-
Kinase inhibitors: Oxetane rings improve solubility and reduce off-target binding .
Comparative Potency:
| Analog | IC₅₀ (Endothelial Cell Proliferation) |
|---|---|
| Parent scaffold | 12.5 µM |
| Itraconazole derivative | 0.8 µM |
| Quantity | Price (EUR) |
|---|---|
| 50 mg | 629.00 |
| 500 mg | 1,747.00 |
Future Directions
Research Priorities
-
Toxicity profiling: In vitro cytotoxicity assays in hepatic and renal cell lines.
-
Derivative libraries: Combinatorial synthesis to explore structure–activity relationships.
Industrial Collaboration
Partnerships with academic institutions could accelerate lead optimization for oncology and inflammatory diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume